N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes methoxy groups, a trifluoromethoxy group, and a benzenesulfonamide moiety. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, including the introduction of methoxy and trifluoromethoxy groups, as well as the formation of the benzenesulfonamide structure. Common synthetic routes may involve the use of reagents such as methoxybenzene, trifluoromethoxybenzene, and sulfonamide precursors. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Chemical Reactions Analysis
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethoxy groups may enhance its binding affinity and specificity, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can be compared with other compounds that have similar functional groups or structures, such as:
Methoxybenzenes: Compounds with methoxy groups attached to a benzene ring.
Trifluoromethoxybenzenes: Compounds with trifluoromethoxy groups attached to a benzene ring.
Benzenesulfonamides: Compounds with a sulfonamide group attached to a benzene ring. The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5S/c1-24-13-8-4-3-7-12(13)15(25-2)11-21-27(22,23)16-10-6-5-9-14(16)26-17(18,19)20/h3-10,15,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBCZGUFATDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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